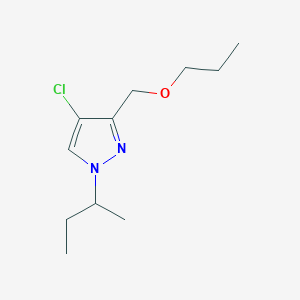
N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide, also known as JNJ-193, is a novel piperidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound was first synthesized and characterized by Janssen Research and Development in 2012, and since then, it has been extensively studied for its various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Pharmacophore Models
N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide, as a CB1 cannabinoid receptor antagonist, has been studied for its molecular interactions. Research demonstrates that this compound and its analogs have distinct conformations that contribute to their binding interactions with cannabinoid receptors. These studies have led to the development of unified pharmacophore models for cannabinoid receptor ligands, enhancing the understanding of molecular interactions at a receptor level (Shim et al., 2002).
Structure-Activity Relationships
Studies have also focused on the structure-activity relationships of pyrazole derivatives, including N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide. These investigations have been pivotal in understanding the structural requirements for potent and selective cannabinoid receptor antagonistic activity. Such studies contribute to the development of new pharmacological probes that could potentially antagonize the side effects of cannabinoids (Lan et al., 1999).
Novel Syntheses and Derivatives
Research has also been conducted on the efficient synthesis of novel derivatives related to N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide. These syntheses have led to the creation of new compounds with potentially significant pharmaceutical applications, expanding the scope of research in medicinal chemistry (Vijayakumar et al., 2014).
Radioligand Development
Another area of research is the development of radioligands based on N-(3-chlorophenyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide derivatives. These radioligands are used for in vivo imaging of cannabinoid receptors, providing crucial insights into the distribution and function of these receptors in the brain (Gatley et al., 1996).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-12-2-1-3-13(10-12)21-17(23)22-8-5-14(6-9-22)24-16-4-7-20-11-15(16)19/h1-4,7,10-11,14H,5-6,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPCKYMGLZCIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-oxo-7-(phenylsulfonyl)-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-phenylacetamide](/img/structure/B2658929.png)
![N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B2658931.png)

![2-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2658934.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2658938.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2658941.png)

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2658944.png)
![5-{[(2-Fluorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2658946.png)
![[2-(2-Methylpropylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2658947.png)